molecular formula C12H8ClN5O2 B2970887 6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1351828-67-5

6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2970887
CAS No.: 1351828-67-5
M. Wt: 289.68
InChI Key: UGSPZGFJXOOQJP-UHFFFAOYSA-N
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Description

The 1,2,3-triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its versatile biological activities and role as a key template in organic synthesis . Compounds featuring this core structure have demonstrated significant potential in pharmaceutical research, including acting as modulators of sigma receptors, inhibitors of β-secretase (BACE-1) for Alzheimer's disease therapy, and as Cyp8b1 inhibitors for the treatment of diabetes and cardiodiabetic diseases . Furthermore, the triazolo[1,5-a]pyrazine nucleus has been identified in studies for its antitumor activity and has been utilized in the development of novel CDK2 inhibitors for cancer treatment research . This specific derivative, 6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, is a chemical building block for researchers exploring the structure-activity relationships of fused heterocyclic systems. Its structure, incorporating a chlorophenyl substituent and a carboxamide group, makes it a valuable intermediate for constructing more complex molecules for biological evaluation . Researchers are investigating this general class of compounds for applications in creating fluorescent probes and as structural units in polymers for use in materials science . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-chlorophenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5O2/c13-7-3-1-6(2-4-7)8-5-18-10(12(20)15-8)9(11(14)19)16-17-18/h1-5H,(H2,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSPZGFJXOOQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=C(N=N3)C(=O)N)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on a variety of research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H8ClN5O2C_{12}H_{8}ClN_{5}O_{2} with a molecular weight of 289.68 g/mol. The structure features a triazole ring fused to a pyrazine moiety, which is known to influence its biological activity.

Synthesis

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole derivatives with other reagents has been documented in literature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrazine family. These compounds have shown promising results in inhibiting various cancer cell lines:

Compound Cell Line IC50 (μM)
This compoundHCT-116 (Colon carcinoma)6.2
Other derivativesT47D (Breast cancer)27.3

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

In addition to anticancer effects, certain derivatives of triazolo-pyrazines have been evaluated for their antimicrobial properties. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM . This indicates that modifications in the chemical structure can enhance antibacterial activity.

The mechanism by which these compounds exert their biological effects often involves modulation of specific receptors or enzymes:

  • Sigma Receptors : Some triazolo derivatives function as modulators of sigma receptors, which play roles in various neurobiological processes.
  • β-secretase Inhibition : Compounds have been identified as β-secretase inhibitors (BACE1), which are relevant for Alzheimer’s disease therapy.
  • Antiviral Properties : The antiviral activity against hepatitis B has also been noted in studies focusing on similar structural motifs .

Case Studies

A significant case study involved the evaluation of a series of triazolo-pyrazines where structure-activity relationships were established. The study found that specific substitutions on the pyrazine ring enhanced anticancer activity while maintaining low toxicity profiles towards human cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Substituents/Modifications Molecular Weight Biological Activity Evidence Source
6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide 4-Chlorophenyl (C6), carboxamide (C3) 263.68* BACE inhibition, antitumor potential
4-Amino-6-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine Phenyl (C6), amino (C4) ~235.25† BACE1/BACE2 inhibition (IC₅₀ < 1 μM)
6-(4-Fluorophenyl)-4H,5H-triazolo[1,5-a]pyrazin-4-one 4-Fluorophenyl (C6), oxo (C4) 230.20 Unknown (structural analog)
QV-2901: 6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid Methyl (C6), carboxylic acid (C3) 209.18 Solubility-focused design
BG16192: 6-Methyl-4-oxo-N-(4-sulfamoylphenyl)-triazolo[1,5-a]pyrazine-3-carboxamide Methyl (C6), sulfamoylphenyl-carboxamide (C3) 348.34 Enhanced solubility via sulfonamide
N,6-Dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide Methyl (C6 and N), carboxamide (C3) 207.19 Improved metabolic stability

*Calculated based on molecular formula C₁₂H₁₀ClN₅O₂.
†Estimated from molecular formula C₁₁H₁₀N₆O.

Pharmacological and Physicochemical Comparisons

  • BACE Inhibition: The 4-amino-6-phenyl analog () demonstrates potent BACE1/BACE2 inhibition (IC₅₀ < 1 μM), attributed to the amino group’s interaction with catalytic aspartate residues. In contrast, the target compound’s 4-chlorophenyl and carboxamide groups may enhance hydrophobic binding and hydrogen bonding, respectively, but specific activity data are pending .
  • Anticancer Activity: Thieno-fused triazolopyrimidines () show moderate activity against renal and ovarian cancer cell lines (GP = 50–70%), while triazoloquinazolines (e.g., 6a–c) are less active. The target compound’s pyrazine core and chlorophenyl group may offer distinct selectivity profiles .
  • Solubility and Bioavailability :

    • Carboxylic acid derivatives (e.g., QV-2901, ) prioritize solubility but suffer from poor membrane permeability. The carboxamide group in the target compound balances solubility and bioavailability .
    • Sulfamoylphenyl-carboxamide analogs (BG16192, ) leverage sulfonamide moieties for enhanced aqueous solubility, a strategy applicable to the target compound’s optimization .

Q & A

Q. Example Table: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
Catalyst (Pd)5–10 mol%Reduces byproducts
Solvent (DMF)AnhydrousEnhances solubility

Advanced: Which in silico methods predict the pharmacological profile of this compound?

Answer:

  • Molecular Docking: Simulate binding to target proteins (e.g., kinase enzymes) using AutoDock Vina. For example, the carboxamide group may form hydrogen bonds with active-site residues .
  • QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize analogs .
  • ADMET Prediction: Tools like SwissADME assess bioavailability, BBB permeability, and toxicity risks .

Validation: Compare predictions with in vitro assays (e.g., CYP450 inhibition assays) .

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